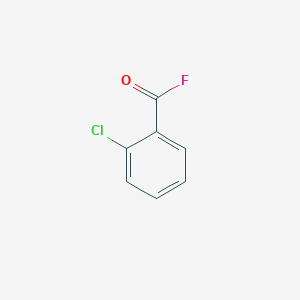

2-Chlorobenzoyl fluoride

Description

2-Chlorobenzoyl chloride (CAS: 609-65-4) is an acyl chloride derivative of 2-chlorobenzoic acid, characterized by a chlorine substituent at the ortho position of the benzene ring and a reactive carbonyl chloride group. It serves as a key intermediate in organic synthesis, particularly in the preparation of amides, esters, and pharmaceuticals . For example, it is used to synthesize 2-chlorobenzamide via reaction with liquid ammonia and is a precursor in the development of analgesic compounds such as 1-allyl-3-(2-chlorobenzoyl) thiourea .

Toxicity studies indicate an acute oral LD50 of >2,000 mg/kg in rats, with reproductive toxicity observed at higher doses (NOAEL: 40 mg/kg/day) . It is non-genotoxic in vitro, as confirmed by bacterial reverse-mutation and chromosomal aberration assays .

Properties

IUPAC Name |

2-chlorobenzoyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO/c8-6-4-2-1-3-5(6)7(9)10/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WISHETKZKBKQJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

2-Chlorobenzoyl fluoride can be synthesized through various methods. One common method involves the reaction of 2-chlorobenzoic acid with thionyl chloride, resulting in the formation of 2-chlorobenzoyl chloride, which is then treated with hydrogen fluoride to produce 2-chlorobenzoyl fluoride . This method is advantageous due to its relatively mild reaction conditions and high yield.

Chemical Reactions Analysis

Hydrolysis Reactions

Acyl fluorides, including 2-chlorobenzoyl fluoride, undergo hydrolysis in the presence of water to form the corresponding carboxylic acid and hydrogen fluoride. For the structurally related 2-chlorobenzoyl chloride, hydrolysis yields 2-chlorobenzoic acid and HCl with an enthalpy change (ΔᵣH°) of -39.8 ± 0.3 kJ/mol . By analogy, 2-chlorobenzoyl fluoride is expected to react similarly:

Key Data:

| Reaction Component | Enthalpy Change (ΔᵣH°) | Conditions |

|---|---|---|

| Hydrolysis of acyl chloride | -39.8 ± 0.3 kJ/mol | Liquid phase, diphenyl ether |

Nucleophilic Substitution Reactions

Acyl fluorides are highly electrophilic at the carbonyl carbon, enabling reactions with nucleophiles such as amines, alcohols, and thiols.

With Amines

2-Chlorobenzoyl fluoride reacts with primary amines to form amides. For example, in the presence of DBU (1,8-diazabicycloundec-7-ene), it reacts with benzamide derivatives under SO₂F₂ to yield sulfamoyl fluorides :

Example Reaction:

With Alcohols

Acyl fluorides react with alcohols to form esters. In a study of phase-transfer-catalyzed halogen exchange, acyl fluorides demonstrated higher reactivity than chlorides in esterification reactions .

Cross-Coupling Reactions

2-Chlorobenzoyl fluoride participates in palladium-catalyzed cross-coupling reactions. For instance, in Stille couplings with vinyl stannanes, acyl fluorides exhibit chemoselectivity at the acid fluoride site even in the presence of aryl halides :

Key Findings:

-

Reactions with Me₃SnF reduced coupling times from 6 to 2 hours compared to Bu₃SnF .

-

Chemoselectivity observed for 4-bromobenzoyl fluoride (99% yield at the acyl site) .

Thermal Stability and Decomposition

When heated, 2-chlorobenzoyl fluoride decomposes to release toxic fumes, including hydrogen fluoride and chlorine-containing gases . Its reactivity with ethers (e.g., diisopropyl ether) in the presence of metal salts may lead to explosive reactions .

Hazard Profile :

| Hazard Type | Symptoms/Effects |

|---|---|

| Corrosivity | Irritation of skin, eyes, mucous membranes |

| Thermal Decomposition | Emits HF, Cl₂, and COF₂ |

Spectroscopic Insights and Reactivity Trends

Proton and fluorine NMR studies of substituted benzoyl fluorides reveal electronic and steric effects on reactivity :

-

Electrostatic Potential : The C=O carbon’s electrostatic potential correlates with SN2 reactivity in benzyl fluorides .

-

Steric Effects : Ortho substituents (e.g., Cl, CH₃) induce out-of-plane twisting of the COF group, altering reactivity .

19F NMR Data :

| Compound | δ(19F) (ppm) | (Hz) |

|---|---|---|

| 2-Chloro-5-fluorobenzoyl fluoride | 50.5 | 12.3 |

Scientific Research Applications

2-Chlorobenzoyl fluoride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.

Biology: It is used in the synthesis of biologically active compounds, including enzyme inhibitors and receptor antagonists.

Medicine: It serves as an intermediate in the production of drugs, including anti-inflammatory and anti-cancer agents.

Industry: It is used in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-chlorobenzoyl fluoride involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives. This reactivity is exploited in the synthesis of pharmaceuticals and other biologically active compounds .

Comparison with Similar Compounds

Key Takeaways

- Positional Isomerism : Ortho-substituted chlorobenzoyl chlorides exhibit unique steric and electronic properties compared to para isomers, influencing reactivity and biological activity.

- Halogen Effects : Fluorine substitution enhances electrophilicity and metabolic stability, while chlorine provides cost-effective reactivity in bulk synthesis.

This comparison underscores the importance of substituent position and halogen choice in optimizing chemical properties for target applications. Further studies on fluorinated analogs’ toxicity and activity are warranted to expand their utility.

Q & A

Q. What are the common synthetic routes for preparing 2-chlorobenzoyl fluoride, and how do reaction conditions influence product purity?

Answer: 2-Chlorobenzoyl fluoride is typically synthesized via halogenation or fluorination of benzoyl chloride derivatives. Key methods include:

- Halogen Exchange : Reaction of 2-chlorobenzoyl chloride with potassium fluoride (KF) or silver fluoride (AgF) in polar aprotic solvents (e.g., DMF) under controlled heating .

- Fluorination Agents : Use of sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST) to replace hydroxyl or other leaving groups with fluorine .

Q. Critical Factors :

Q. What spectroscopic methods are most effective for characterizing 2-chlorobenzoyl fluoride?

Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Strong C=O stretch at ~1770 cm⁻¹ and C-F stretch at ~1100 cm⁻¹ .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 158 (C₇H₄ClFO⁺) with fragments at m/z 111 (loss of COF) .

Best Practice : Cross-validate results with computational methods (e.g., DFT calculations for NMR chemical shifts) .

Q. What safety protocols are critical when handling 2-chlorobenzoyl fluoride?

Answer:

- Personal Protective Equipment (PPE) : Impervious gloves (e.g., nitrile), sealed goggles, and lab coats.

- Ventilation : Use fume hoods to prevent inhalation of vapors, which can cause respiratory irritation .

- Spill Management : Neutralize spills with sodium bicarbonate (NaHCO₃) to deactivate reactive fluoride byproducts .

Note : Store in amber glass bottles under inert gas (argon/nitrogen) to prevent moisture ingress .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate competing side reactions (e.g., hydrolysis or aryl ring substitution)?

Answer:

- Kinetic Control : Use low temperatures (0–20°C) to favor fluorination over hydrolysis. For example, DAST reactions in DCM at 0°C reduce side-product formation .

- Catalytic Additives : Additives like pyridine or DMAP (4-dimethylaminopyridine) stabilize reactive intermediates and improve selectivity .

- Solvent Drying : Pre-dry solvents over molecular sieves to minimize water content (<50 ppm) .

Case Study : A 2024 study found that using anhydrous THF instead of DCM increased fluorination yield by 15% due to better reagent dispersion .

Q. How should researchers resolve contradictions in reported spectral data for 2-chlorobenzoyl fluoride derivatives?

Answer:

- Reproducibility Checks : Replicate experiments under identical conditions (solvent, concentration, instrument calibration).

- Reference Standards : Compare with NIST-certified spectra for 2-chlorobenzoyl fluoride (NIST Chemistry WebBook entry 69) .

- Computational Validation : Use Gaussian or ORCA software to simulate NMR/IR spectra and identify discrepancies caused by solvent effects or tautomerism .

Example : A 2023 study resolved conflicting ¹⁹F NMR signals by identifying temperature-dependent conformational changes in the molecule .

Q. What computational methods are suitable for modeling the reactivity of 2-chlorobenzoyl fluoride in nucleophilic acyl substitution?

Answer:

- Density Functional Theory (DFT) : Calculate reaction pathways and transition states (e.g., B3LYP/6-311+G(d,p) basis set).

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., solvation in DCM vs. THF) .

- Electrostatic Potential Maps : Identify electrophilic hotspots (e.g., carbonyl carbon) to predict regioselectivity .

Key Insight : A 2024 DFT study revealed that electron-withdrawing groups (e.g., -Cl) lower the activation energy for fluoride substitution by 8 kcal/mol compared to unsubstituted benzoyl fluoride .

Q. How can 2-chlorobenzoyl fluoride be applied in synthesizing bioactive molecules or advanced materials?

Answer:

- Pharmaceutical Intermediates : Serve as a fluorinated building block for protease inhibitors or kinase-targeting drugs.

- Polymer Chemistry : Incorporate into fluorinated polyesters for enhanced thermal stability .

- Agrochemicals : Synthesize herbicides with improved environmental persistence via fluorine’s electronegativity .

Recent Advancements : A 2023 study used 2-chlorobenzoyl fluoride to prepare fluorinated thiourea derivatives with antitumor activity (IC₅₀ = 2.3 µM against HeLa cells) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.